Welcome to the BenchChem Online Store!
molecular formula C8H14O2 B8690954 2-Hydroxy-2,5-dimethylhex-4-en-3-one CAS No. 53269-78-6

2-Hydroxy-2,5-dimethylhex-4-en-3-one

Cat. No. B8690954
M. Wt: 142.20 g/mol
InChI Key: WVUGWXCPDFBOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03994936

Procedure details

2,5-dimethyl-hex-2-en-5-ol-4-one; 17-(formylmethylene)-androst-5-en-3 β -ol; 17-(formylmethylene)-estr-5(10)-en-3-one; 13 β-ethyl-17-(formylmethylene)-gon-4-en-3-one; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
17-(formylmethylene)-androst-5-en-3 β -ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
17-(formylmethylene)-estr-5(10)-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
β-ethyl-17-(formylmethylene)-gon-4-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][C:5](=[O:10])[C:6]([CH3:9])(O)C)[CH3:3].[CH:11](C=C1CC[C@H]2[C@H]3[C@H](CC[C@]12C)[C@]1(C)C(C[C@@H](O)CC1)=CC3)=O.C(C=C1CC[C@H]2[C@H]3[C@H](CC[C@]12C)C1CCC(=O)CC=1CC3)=O.CCC1C[C@@H]2[C@H](CC[C@@H]3[C@@H]4C(=CC(=O)CC4)CC[C@H]32)C1=CC=O>>[CH3:3][C:2](=[CH:4][C:5](=[O:10])[CH2:6][CH2:9][CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CC(C(C)(O)C)=O
Step Two
Name
17-(formylmethylene)-androst-5-en-3 β -ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C1[C@]2(C)[C@@H](CC1)[C@@H]1CC=C3C[C@H](CC[C@]3(C)[C@H]1CC2)O
Step Three
Name
17-(formylmethylene)-estr-5(10)-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C1[C@]2(C)[C@@H](CC1)[C@@H]1CCC=3CC(CCC3[C@H]1CC2)=O
Step Four
Name
β-ethyl-17-(formylmethylene)-gon-4-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1C([C@H]2CC[C@H]3[C@@H](CCC4=CC(CC[C@H]34)=O)[C@@H]2C1)=CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)=CC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.